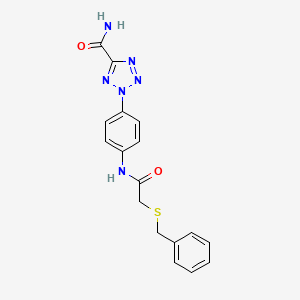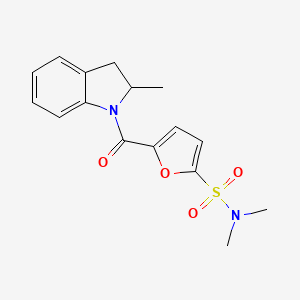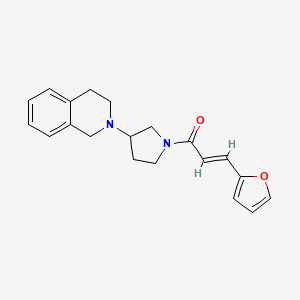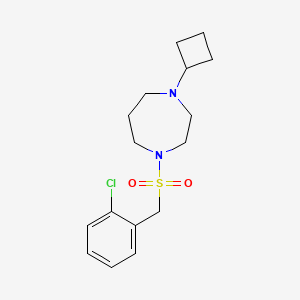![molecular formula C15H18N4O3S B2606739 2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRAZINE CAS No. 793691-00-6](/img/structure/B2606739.png)
2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]pyrazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a piperazine moiety, which is further substituted with a 4-methoxybenzenesulfonyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyrazine typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(4-methoxybenzenesulfonyl)piperazine.
Substitution Reaction: The next step involves the reaction of 4-(4-methoxybenzenesulfonyl)piperazine with pyrazine-2-carboxylic acid or its derivatives under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles under suitable conditions, such as the presence of a catalyst or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols
Aplicaciones Científicas De Investigación
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a ligand for various receptors and enzymes. It has shown promise in the development of drugs for neurological disorders, cardiovascular diseases, and cancer.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It is also used as a tool compound to investigate the mechanisms of action of related compounds.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. The exact mechanism of action depends on the specific biological context and the target being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrazine: Similar structure with a methoxyphenyl group instead of a methoxybenzenesulfonyl group.
2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine: Similar structure with a bromophenyl group instead of a methoxybenzenesulfonyl group.
2-[4-(4-Chlorophenyl)piperazin-1-yl]pyrazine: Similar structure with a chlorophenyl group instead of a methoxybenzenesulfonyl group.
Uniqueness
The uniqueness of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyrazine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxybenzenesulfonyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-22-13-2-4-14(5-3-13)23(20,21)19-10-8-18(9-11-19)15-12-16-6-7-17-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZMGGMQHJYXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85269758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2606656.png)


![4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2606662.png)
![N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606664.png)
![N'-(3-chloro-4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2606666.png)

![N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2606669.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)


![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,6-dimethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606677.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2606679.png)
